OPB-31121 is a novel compound developed by Otsuka Pharmaceuticals, primarily recognized for its role as an inhibitor of the signal transducer and activator of transcription 3 (STAT3). This protein plays a crucial role in various cellular processes, including proliferation, apoptosis, and immune response regulation. The aberrant activation of STAT3 has been implicated in several malignancies, making it an attractive target for cancer therapy. OPB-31121 has demonstrated significant antitumor effects, particularly against hematological cancers such as multiple myeloma, Burkitt lymphoma, and leukemias associated with specific oncogenic mutations (BCR–ABL, FLT3/ITD, JAK2 V617F) .
The synthesis of OPB-31121 involves a proprietary chemical process developed by Otsuka Pharmaceuticals. While specific details regarding the synthetic route are not extensively documented in public literature, it is known that the compound was identified through high-throughput screening of chemical libraries aimed at finding effective STAT3 inhibitors . Further studies have employed computational methods alongside experimental validation to elucidate its interaction with the target protein .
OPB-31121 primarily functions through competitive inhibition of STAT3 activation. It binds to the SH2 domain of the protein, preventing phosphorylation at critical tyrosine residues necessary for dimerization and subsequent nuclear translocation. This inhibition disrupts the transcriptional activity of STAT3, thereby impeding cancer cell proliferation . The compound's effectiveness has been demonstrated across various cancer cell lines, indicating its potential versatility in targeting multiple malignancies.
The mechanism of action for OPB-31121 involves several key processes:
These actions contribute to the compound's antitumor effects observed in preclinical studies.
While specific physical and chemical properties such as melting point, solubility, and stability data are not publicly available due to proprietary restrictions, OPB-31121 is described as being orally bioavailable. This characteristic enhances its potential for clinical application compared to compounds requiring intravenous administration .
OPB-31121 has shown promise in scientific research as a targeted therapy for various cancers associated with aberrant STAT signaling. Clinical trials have focused on its application in advanced solid tumors and hematological malignancies. The ongoing research aims to elucidate further its efficacy and safety profile while exploring combination therapies that may enhance its therapeutic potential .
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor constitutively activated in diverse cancer types, functioning as a master regulator of oncogenic pathways. Persistent STAT3 phosphorylation (p-STAT3) drives tumorigenesis by coordinating the expression of genes governing proliferation (e.g., cyclin D1), survival (e.g., Bcl-xL), angiogenesis (e.g., VEGF), and immune evasion (e.g., PD-L1) . This aberrant activity stems from upstream oncokinases (e.g., JAK2 V617F, BCR-ABL, FLT3/ITD) or cytokine hyperactivation (e.g., IL-6), creating a dependency pathway termed "STAT addiction" in certain cancers [4]. STAT3 activation also promotes metastatic progression by inducing epithelial-mesenchymal transition (EMT) and modulating the tumor microenvironment through stromal cell interactions . Critically, elevated p-STAT3 correlates with poor prognosis across solid and hematopoietic malignancies, underscoring its therapeutic relevance .
Despite STAT3’s validated role in cancer, developing direct inhibitors has faced significant hurdles. Transcription factors like STAT3 lack enzymatic activity and possess shallow protein-protein interaction surfaces (e.g., SH2 domain), complicating high-affinity small-molecule binding [1] . Early strategies focused on upstream kinases (e.g., JAK inhibitors), but these often fail to fully abate STAT3 activity due to pathway redundancy and compensatory activation of alternative kinases [4] . Additionally, STAT3’s nuclear localization necessitates inhibitors with specific pharmacokinetic properties. Consequently, few STAT3 inhibitors have advanced clinically before OPB-31121, highlighting the need for innovative targeting approaches [1] [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4